4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide
Description
4-(N,4-Dimethylphenylsulfonamido)-N-isopropylbenzamide is a sulfonamide-derived benzamide compound characterized by a dimethylphenylsulfonamido group at the 4-position of the benzamide core and an isopropylamide substituent. This structure combines sulfonamide pharmacophores with benzamide moieties, which are prevalent in pharmaceuticals due to their bioactivity and metabolic stability. The compound’s synthesis typically involves multi-step reactions, including Friedel-Crafts sulfonylation, hydrazide formation, and cyclization, as observed in related sulfonamide-triazole hybrids .
Properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)19-18(21)15-7-9-16(10-8-15)20(4)24(22,23)17-11-5-14(3)6-12-17/h5-13H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLMGZQIZPMINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with N-isopropylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact molecular pathways involved depend on the specific target enzyme and the biological context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
- Sulfonamide vs. Benzamide Derivatives : The dimethylphenylsulfonamido group in the target compound enhances steric bulk and electron-withdrawing effects compared to simpler benzamides like N-isopropylbenzamide. This group may influence receptor binding and metabolic stability .
Crystallographic and Conformational Analysis
- N-Isopropylbenzamide : Crystallographic data reveal a 30.0° dihedral angle between the benzamide core and isopropyl group, with intermolecular N–H···O hydrogen bonds forming chains .
- Lithium N-Isopropylbenzamide : Forms a hexameric prismatic structure with Li–O and Li–N coordination, highlighting the role of amide groups in metal chelation .
Biological Activity
4-(N,4-dimethylphenylsulfonamido)-N-isopropylbenzamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure features a sulfonamide group, which is known for its diverse biological effects, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 320.41 g/mol
The compound's structure can be represented as follows:
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its interactions with specific biological targets.
The mechanism of action of this compound is primarily attributed to its ability to inhibit certain enzymes involved in tumor progression. The sulfonamide moiety plays a crucial role in its binding affinity towards these enzymes, potentially leading to reduced cell proliferation.
Case Studies and Research Findings
- Antitumor Activity :
-
Enzyme Inhibition :
- Research has indicated that compounds with a sulfonamide structure can act as competitive inhibitors for carbonic anhydrase, an enzyme implicated in various physiological processes including pH regulation and ion transport.
- Pharmacological Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | C6H8N2O2S | Antibacterial |
| N-Isopropylbenzamide | C10H13NO | Antitumor (limited studies) |
| 4-(Dimethylaminophenyl)sulfonamide | C10H13N3O2S | Antitumor and enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
